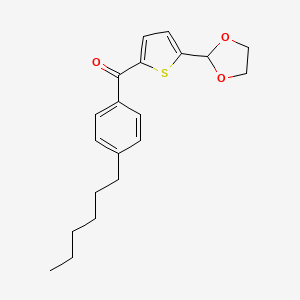

5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene is an organic compound that features a thiophene ring substituted with a 1,3-dioxolane group and a 4-hexylbenzoyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene typically involves the following steps:

Formation of the 1,3-dioxolane ring: This can be achieved by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

Thiophene ring functionalization: The thiophene ring can be functionalized through various methods, such as Friedel-Crafts acylation, to introduce the 4-hexylbenzoyl group.

Coupling reactions: The final step involves coupling the functionalized thiophene with the 1,3-dioxolane derivative under suitable conditions, often using a catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the 4-hexylbenzoyl moiety can be reduced to an alcohol.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Organic Electronics

Organic Photovoltaics (OPVs) :

5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene is utilized in the development of organic solar cells. Its ability to facilitate charge transport and its favorable energy levels make it an excellent candidate for active layers in OPVs. Studies have shown that incorporating this compound can enhance the efficiency of solar cells by improving light absorption and charge mobility.

Organic Light Emitting Diodes (OLEDs) :

The compound's luminescent properties allow it to be used in OLEDs. By modifying the thiophene structure, researchers can tune the emission wavelength, leading to applications in display technologies. The incorporation of this compound into OLED materials has been linked to increased brightness and efficiency.

Photochemistry

Photostability :

In photochemical applications, this compound exhibits significant photostability under UV light exposure. This characteristic is crucial for applications where prolonged light exposure is expected, such as in sensors or photoresponsive materials.

Photocatalysis :

Research indicates that this compound can act as a photocatalyst in various chemical reactions. Its ability to absorb light and facilitate electron transfer makes it suitable for applications in organic synthesis and environmental remediation.

Materials Science

Polymer Composites :

In materials science, this compound is incorporated into polymer matrices to enhance mechanical properties and thermal stability. These composites are explored for use in coatings and flexible electronics.

Mecanismo De Acción

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene involves its interaction with molecular targets through its functional groups. The thiophene ring can participate in π-π interactions, while the 1,3-dioxolane and 4-hexylbenzoyl groups can engage in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s electronic properties and its behavior in various applications.

Comparación Con Compuestos Similares

Similar Compounds

5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene: Similar structure but lacks the hexyl group, which may affect its solubility and electronic properties.

5-(1,3-Dioxolan-2-YL)-2-(4-methylbenzoyl)thiophene: Contains a methyl group instead of a hexyl group, leading to different physical and chemical properties.

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene is unique due to the presence of the hexyl group, which enhances its solubility in organic solvents and may improve its performance in electronic applications compared to its analogs.

Actividad Biológica

5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene (CAS No. 898778-57-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

- Molecular Formula : C20H24O3S

- Molecular Weight : 344.47 g/mol

- CAS Number : 898778-57-9

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The thiophene ring is known for its role in enhancing the pharmacological properties of compounds, while the dioxolane moiety contributes to its stability and solubility.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a study on thiourea derivatives showed significant cytotoxic effects on cancer cell lines such as HepG2, HCT116, and MCF-7. The IC50 values for these compounds were notably lower than those of standard chemotherapeutic agents like doxorubicin, indicating a promising therapeutic index .

Table 1: Cytotoxicity Data of Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HepG2 | 2.38 | |

| Compound B | HCT116 | 1.54 | |

| Doxorubicin | HepG2 | 7.46 | |

| Doxorubicin | HCT116 | 8.29 |

Mechanisms of Anticancer Activity

The anticancer mechanisms of compounds like this compound may involve:

- Inhibition of EGFR : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, crucial for cancer cell proliferation.

- Induction of Apoptosis : Studies have indicated that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways involving proteins such as Bax and Bcl-2 .

- Cell Cycle Arrest : Certain derivatives have demonstrated the ability to induce cell cycle arrest at specific phases, further contributing to their anticancer effects .

Case Studies

In a notable case study involving the synthesis and evaluation of various thiophene derivatives, researchers found that the introduction of dioxolane units significantly enhanced cytotoxicity against several cancer cell lines. The study utilized the SRB assay to quantify cell viability post-treatment and highlighted the importance of structural modifications in optimizing biological activity .

Propiedades

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-hexylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3S/c1-2-3-4-5-6-15-7-9-16(10-8-15)19(21)17-11-12-18(24-17)20-22-13-14-23-20/h7-12,20H,2-6,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSXBNOKNPINNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641953 |

Source

|

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-hexylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-57-9 |

Source

|

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-hexylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.